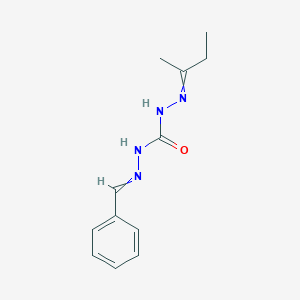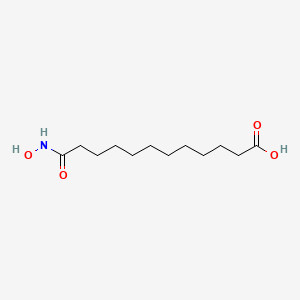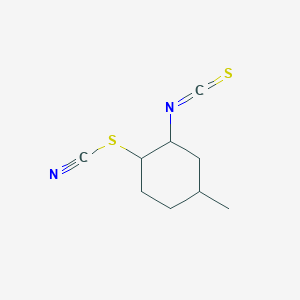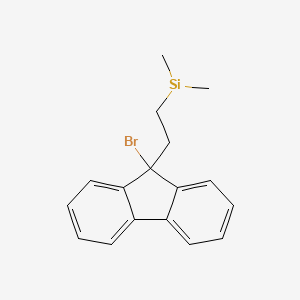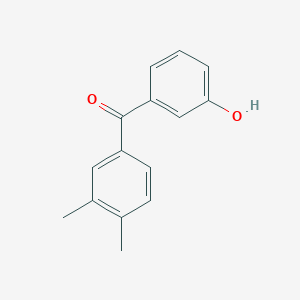![molecular formula C15H19NO6 B14516489 3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl- CAS No. 62921-54-4](/img/structure/B14516489.png)
3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl- is a complex macrocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic framework with multiple oxygen and nitrogen atoms, making it an interesting subject for research in chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl- typically involves the formation of the macrocyclic ring through a series of condensation reactions. One common method includes the reaction of appropriate diols and diamines under controlled conditions to form the desired bicyclic structure. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the macrocycle .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized macrocyclic derivatives, while substitution reactions can produce a variety of substituted macrocycles .
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl- involves its ability to interact with specific molecular targets and pathways. The compound’s macrocyclic structure allows it to bind selectively to metal ions and other molecules, influencing various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- 3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-trien-19-yl
Uniqueness
3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl- is unique due to its specific arrangement of oxygen and nitrogen atoms within the macrocyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
62921-54-4 |
|---|---|
Molekularformel |
C15H19NO6 |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
15,17-dimethyl-3,6,9,12-tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione |
InChI |
InChI=1S/C15H19NO6/c1-10-12-9-13(11(2)16-10)15(18)22-8-6-20-4-3-19-5-7-21-14(12)17/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
KETPXKVPZWJRHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=N1)C)C(=O)OCCOCCOCCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

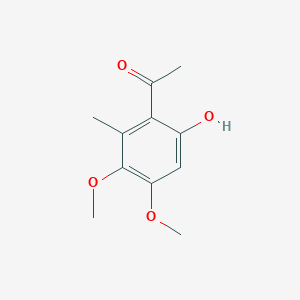
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

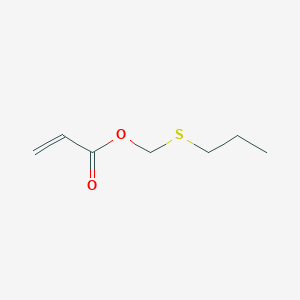
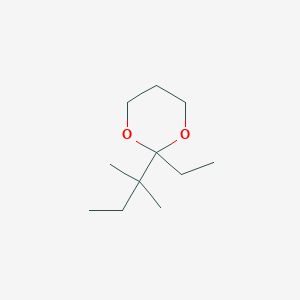
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
